Product packaging for 2-Fluoro-1-phenylbutane-1,3-dione(Cat. No.:CAS No. 109801-25-4)

2-Fluoro-1-phenylbutane-1,3-dione

Cat. No.: B012422
CAS No.: 109801-25-4
M. Wt: 180.17 g/mol
InChI Key: PWBOVWUPSFARMR-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylbutane-1,3-dione (CAS 109801-25-4) is a fluorinated β-diketone of significant interest in modern organic synthesis and medicinal chemistry. This compound serves as a versatile building block for the catalytic enantioselective construction of quaternary stereocenters, a key challenge in synthetic chemistry. Its primary research value lies in its role as a pro-nucleophile in asymmetric C-C bond-forming reactions. A prominent application, documented in the Journal of Fluorine Chemistry , is its organocatalytic asymmetric conjugate addition to nitroalkenes. This reaction, catalyzed by chiral binaphthy-modified squaramide organocatalysts, proceeds with high yield and excellent enantioselectivity (up to 98% ee) to produce γ-nitro α-fluorocarbonyl compounds. These products are valuable chiral synthons for further transformation into complex bioactive molecules. The incorporation of fluorine at the α-position of the 1,3-diketone scaffold significantly influences the molecule's properties. Fluorine's high electronegativity modulates the acidity of the adjacent proton and affects the keto-enol tautomeric equilibrium, thereby fine-tuning the compound's reactivity and stability. Researchers can leverage this fluorinated scaffold to develop new synthetic methodologies and create novel fluorinated compounds for applications in pharmaceutical research and materials science. References: Organocatalytic asymmetric conjugate addition of 2-fluoro-1,3-diketones to nitroalkenes. J. Fluorine Chem. , 2017, 201, 43-48. PubChem Compound Summary, CID 13843559.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B012422 2-Fluoro-1-phenylbutane-1,3-dione CAS No. 109801-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBOVWUPSFARMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551095
Record name 2-Fluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109801-25-4
Record name 2-Fluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 1 Phenylbutane 1,3 Dione and Analogous Fluorinated Beta Diketones

Direct Fluorination Strategies for 1,3-Dicarbonyl Compounds

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecular scaffold. For 1,3-dicarbonyl compounds, this typically occurs at the α-position due to the acidity of the methylene (B1212753) protons and the stability of the resulting enolate.

Electrophilic Fluorination Using Reagents (e.g., Selectfluor)

Electrophilic fluorinating reagents are a cornerstone in the synthesis of α-fluoro-β-diketones. chemistryviews.org Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorine donor. wikipedia.org The reaction generally proceeds by the attack of the enol or enolate of the β-diketone on the electrophilic fluorine atom of Selectfluor. sapub.org

The reactivity of the substrate towards Selectfluor® can be influenced by steric and electronic factors. sapub.org For instance, studies on cyclic 1,3-diketones have shown that both monofluorinated and difluorinated products can be obtained. sapub.org The direct fluorination of 1,3-dicarbonyl compounds like 1,3-diketones and β-ketoesters with elemental fluorine can also yield 2-fluoro and 2,2-difluoro derivatives in high yields. beilstein-journals.orgrsc.org However, controlling the degree of fluorination can be challenging. beilstein-journals.org The use of a mediating agent, such as quinuclidine, can facilitate the difluorination of 1,3-dicarbonyl species with fluorine gas. beilstein-journals.org

SubstrateFluorinating AgentProductYieldReference
1,3-diphenylpropane-1,3-dioneF₂2-fluoro-1,3-diphenylpropane-1,3-dioneHigh rsc.org
1,3-diphenylpropane-1,3-dioneF₂ / quinuclidine2,2-difluoro-1,3-diphenylpropane-1,3-dioneHigh beilstein-journals.orgresearchgate.net
Cyclic 1,3-diketonesSelectfluor®α-monofluorinated & α,α-difluorinated products20-77% sapub.org

Organocatalytic Enantioselective Fluorination Approaches

Achieving enantioselectivity in the fluorination of α-substituted β-diketones is a significant challenge in organic synthesis. acs.org Organocatalysis has emerged as a powerful tool to address this. nih.gov β,β-diaryl serines have been successfully employed as primary amine organocatalysts for the enantioselective fluorination of α-substituted β-diketones using Selectfluor as the fluorine source. organic-chemistry.orgacs.org This method affords the corresponding fluorinated products in high yields (74-99%) and with excellent enantioselectivity (75-95% ee). organic-chemistry.orgacs.org The carboxylic acid group of the serine catalyst is believed to play a crucial role in inducing high enantioselectivity. acs.orgorganic-chemistry.org

This approach has been shown to be applicable to a range of α-substituted β-diketones, and the resulting chiral fluorinated products can be further transformed into other valuable chiral building blocks. organic-chemistry.orgacs.org

CatalystSubstrate ScopeYieldEnantioselectivity (ee)Reference
β,β-diaryl serinesα-substituted β-diketones74-99%75-95% organic-chemistry.orgacs.org

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov While specific examples for 2-fluoro-1-phenylbutane-1,3-dione are not prevalent, mechanochemical methods have been applied to the synthesis of other fluorinated ketones. For instance, the difluoromethylation of ketones has been achieved through the in-situ generation of difluorocarbene under solvent-free ball-milling conditions. nih.gov This highlights the potential of mechanochemistry for the synthesis of fluorinated dicarbonyl compounds.

Fluorination via Iodonium (B1229267) Ylides of 1,3-Dicarbonyl Compounds

Iodonium ylides of 1,3-dicarbonyl compounds serve as precursors for the synthesis of α-fluorinated derivatives. nih.govresearchgate.net The reaction of an iodonium ylide, prepared from a 1,3-dicarbonyl compound such as 1-phenylbutan-1,3-dione, with a hydrofluoric acid (HF) reagent can yield the corresponding 2-fluorinated product. nih.govmdpi.com For example, the iodonium ylide of 1-phenylbutan-1,3-dione reacts with triethylamine (B128534) trihydrofluoride (TEA·3HF) to give this compound, although the reported yield is modest (17%). nih.govmdpi.com The proposed mechanism involves the C-protonation of the ylide followed by displacement with a fluoride (B91410) ion. nih.govmdpi.com This method has also been applied to other β-dicarbonyl compounds, including β-keto esters. nih.govmdpi.com The isolation of iodonium ylides provides evidence for an addition-elimination mechanism in the fluorination of 1,3-dicarbonyls with fluoroiodane reagents. rsc.org

1,3-Dicarbonyl PrecursorHF ReagentFluorinated ProductYieldReference
1-phenylbutan-1,3-dioneTEA·3HFThis compound17% nih.govmdpi.com
Dibenzoylmethaneaq. HF2-fluoro-1,3-diphenylpropane-1,3-dione20% mdpi.com
Ethyl benzoylacetateTEA·3HF2-fluoro-ethyl benzoylacetate25% nih.govmdpi.com
Ethyl p-nitrobenzoylacetateTEA·3HF2-fluoro-ethyl p-nitrobenzoylacetate34% nih.govmdpi.com

Condensation and Related Reactions for Fluorinated Beta-Diketone Synthesis

Condensation reactions provide an alternative and widely used route to β-diketones, which can subsequently be fluorinated or can incorporate fluorine-containing building blocks directly.

Claisen Condensation and Its Variants

The Claisen condensation is a classical and fundamental carbon-carbon bond-forming reaction for the synthesis of β-diketones and β-keto esters. nih.govgeeksforgeeks.org The reaction involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base. geeksforgeeks.org To synthesize fluorinated β-diketones, a fluorinated ester can be condensed with a ketone. nih.govnih.gov For example, the synthesis of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) is achieved through the Claisen condensation of 2-acetylthiophene (B1664040) with ethyl trifluoroacetate (B77799). nih.gov

The choice of base and solvent is critical for the success of the Claisen condensation. nih.govnih.gov Sodium hydride (NaH) and sodium methoxide (B1231860) (MeONa) are commonly used bases, with ethers like diethyl ether or tetrahydrofuran (B95107) being typical solvents. nih.govnih.gov The quality of the base can significantly impact the reaction yield. nih.govnih.gov

Mixed or "crossed" Claisen condensations, involving two different esters or an ester and a ketone, are also valuable for synthesizing a variety of β-dicarbonyl compounds. libretexts.org To achieve a good yield of a single product, one of the reactants should not have α-hydrogens, making it unable to form an enolate. libretexts.orglibretexts.org

KetoneFluorinated EsterBaseProductReference
2-acetylthiopheneEthyl trifluoroacetateNaOEt4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione nih.gov
Acetylaromatic compoundLower alkyl ester of a perfluoroacid-Perfluoroaryl-β-diketone google.com

Diels-Alder Reaction Pathways

The Diels-Alder reaction serves as a powerful tool for constructing cyclic and bicyclic systems, and its application to fluorinated compounds has been a subject of significant interest. beilstein-journals.orgnih.gov This cycloaddition can involve either a fluorine-containing diene or a fluorinated dienophile to create a range of fluorinated carbo- and heterocycles. beilstein-journals.orgnih.gov While not a direct method for the primary synthesis of acyclic β-diketones, the Diels-Alder reaction is relevant in the functionalization of molecules containing the β-diketone motif.

For instance, unstable intermediates like 2-methylidene-1,3-diketones, which can be generated from β-diketones, are capable of participating as dienophiles in Diels-Alder reactions. researchgate.net This pathway allows for the incorporation of the diketone structure into more complex carbocyclic frameworks. Research has also explored the reactivity of α-fluorinated α,β-unsaturated carbonyl compounds as dienophiles. It was found that these fluorinated dienophiles, such as benzyl (B1604629) 2-fluoroacrylate and 2-fluorooct-1-en-3-one, exhibited lower reactivity and a preference for exo diastereoselectivity in reactions with cyclopentadiene, a contrast to their non-fluorinated counterparts which react with endo selectivity. colab.ws

Furthermore, a general procedure for preparing Diels-Alder adducts from in situ generated perfluorinated thioketones and various dienes has been developed, yielding complex sulfur-containing heterocyclic products under mild conditions. rsc.org These pathways highlight the utility of the Diels-Alder reaction in elaborating molecules that either contain or are derived from fluorinated β-dicarbonyl structures.

Condensation of Fluorine-Containing Esters with Methyl Ketones

The Claisen condensation is a cornerstone reaction for the synthesis of β-diketones, involving the base-mediated reaction between an ester and a ketone. nih.gov A key variation of this method for producing fluorinated β-diketones is the condensation of fluorine-containing esters with methyl ketones. acs.org In this reaction, the ketone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated ester. youtube.com

This approach is effective because the alpha-hydrogens of a ketone are generally more acidic than those of an ester, ensuring that the ketone is preferentially deprotonated to form the reactive enolate. youtube.com The subsequent intramolecular elimination of an alkoxide group from the tetrahedral intermediate yields the final β-diketone product.

A variety of bases and solvents can be employed, with alkoxides like sodium methoxide or sodium ethoxide being common choices. nih.gov For example, a set of 2-thienyl diketones with perfluorinated side chains was successfully prepared via the Claisen condensation between 2-acetylthiophene (a methyl ketone analogue) and fluorinated esters. nih.gov The reaction yields were found to be sensitive to the choice and quality of the base used. nih.gov This methodology provides a direct and widely used route to β-diketones containing fluorine atoms in one of the side chains, such as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. sigmaaldrich.com

Table 1: Examples of Claisen Condensation for β-Diketone Synthesis

Reactant 1 (Ketone/Ester)Reactant 2 (Ester)BaseProduct TypeReference
2-AcetylthiopheneFluorinated EstersNaOMe or NaOEt2-Thienyl diketones with perfluorinated side chains nih.gov
Ferrocenyl KetonesFerrocenyl EstersLDADiferrocenyl β-diketones nih.gov
Acetophenone (B1666503)Ethyl Acetoacetate (B1235776)Sodium Ethoxide1-phenylbutane-1,3-dione researchgate.net
KetoneFluorinated EsterAlkoxideFluorinated β-Diketone acs.org

Multi-Stage Synthesis and Functionalization Routes

Utilization of Fluorine-Containing Building Blocks (e.g., β-CF3-1,3-enynes)

The synthesis of complex fluorinated molecules often relies on the use of specialized fluorine-containing building blocks. researchgate.net Among these, β-CF3-1,3-enynes have emerged as highly versatile synthons for constructing a wide array of trifluoromethylated compounds. researchgate.netnih.gov These building blocks can undergo reactions with various nucleophiles, including 1,3-dicarbonyl compounds, to yield more complex structures. nih.gov

For instance, β-CF3-1,3-enynes that possess electron-withdrawing aryl groups on their alkyne moiety readily undergo cyclization reactions with β-diketones, β-ketoesters, and malonate derivatives. nih.gov These reactions, often promoted by a base such as K₃PO₄, lead to the formation of ring-trifluoromethylated cyclopentenes in good to excellent yields. nih.gov This demonstrates a powerful functionalization route where a pre-formed β-dicarbonyl compound is used to construct a new, highly functionalized fluorinated carbocycle. The versatility of β-CF3-1,3-enynes allows for the synthesis of numerous biologically relevant motifs, including various O-, N-, and S-heterocycles. researchgate.net

Synthesis from Non-Fluorinated Precursors (e.g., 1-phenylbutane-1,3-dione)

A primary and direct route to this compound involves the electrophilic fluorination of its non-fluorinated precursor, 1-phenylbutane-1,3-dione. nih.gov The synthesis of the starting material, 1-phenylbutane-1,3-dione, can be achieved through a Claisen condensation of acetophenone and ethyl acetoacetate using sodium ethoxide as a base. researchgate.net

The introduction of a fluorine atom at the C2 position of the β-diketone is accomplished using an electrophilic fluorinating agent. wikipedia.org Electrophilic N-F reagents are the most common, safe, and stable agents for this purpose. wikipedia.org A widely used reagent for this transformation is Selectfluor® (F-TEDA-BF₄). nih.govref.ac.uk The reaction proceeds readily because 1,3-diketones exist predominantly in their enol tautomeric forms, which are nucleophilic. nih.govref.ac.uk The enol form of 1-phenylbutane-1,3-dione attacks the electrophilic fluorine atom of the reagent. mdpi.com

Research on analogous compounds, such as 1,3-diphenylpropane-1,3-dione, shows that reaction with Selectfluor® in a solvent like acetonitrile (B52724) results in high yields of the monofluorinated product. nih.gov A similar one-pot strategy has been used to synthesize 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor®, followed by acid-catalyzed cyclization. researchgate.net This general methodology is highly effective for the synthesis of 2-fluoro-1,3-diketones. Further fluorination to produce 2,2-difluoro derivatives is also possible but often requires the addition of a base or water to promote the enolization of the intermediate monofluorinated diketone. nih.gov

Table 2: Electrophilic Fluorination of 1,3-Dicarbonyl Compounds

SubstrateFluorinating AgentProductKey ObservationReference
1,3-Diphenylpropane-1,3-dioneSelectfluor®2-Fluoro-1,3-diphenylpropane-1,3-dioneHigh yield of monofluorinated product. nih.gov
1,3-DiketonesFluorine Gas / Quinuclidine2,2-Difluoro-1,3-diketonesQuinuclidine facilitates difluorination. nih.gov
Indane-1,3-dioneSelectfluor®2-Fluoroindane-1,3-dioneFluorination occurs via the enol form. mdpi.com
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dionesSelectfluor®3-Fluoroflavones (after cyclization)Efficient one-pot synthesis. researchgate.net
1,3-Dicarbonyl CompoundsHF / Iodosylbenzene2-Fluoro-1,3-dicarbonylsIn situ generation of (difluoroiodo)benzene. nih.gov

Reactivity and Mechanistic Investigations of 2 Fluoro 1 Phenylbutane 1,3 Dione and Fluorinated Beta Diketones

Fundamental Reactivity of the Beta-Dicarbonyl Moiety

The characteristic reactivity of β-dicarbonyl compounds is largely dictated by the two electron-withdrawing carbonyl groups, which influence the acidity of the α-carbon protons and the electrophilicity of the carbonyl carbons. In fluorinated β-diketones, such as 2-fluoro-1-phenylbutane-1,3-dione, the introduction of fluorine atoms further modulates this reactivity.

The carbonyl carbons in the β-dicarbonyl moiety are electrophilic and thus susceptible to attack by nucleophiles. youtube.com These nucleophilic addition reactions are fundamental to the synthesis of a wide array of more complex molecules, particularly heterocycles. nih.govresearchgate.net

A common reaction involves the condensation of fluorinated β-diketones with amine-containing nucleophiles like hydrazines and ammonium (B1175870) acetate. For instance, the reaction with hydrazine (B178648) is a classic and efficient method for synthesizing pyrazole (B372694) rings. mdpi.com The presence of fluoroalkyl groups on the β-diketone can lead to the formation of fluorinated pyrazoles, which are significant in medicinal chemistry. sapub.org Similarly, reactions with ammonium salts can yield β-aminovinyl ketones. researchgate.net The reaction of 1,3-diketones with amines can, depending on the structure and conditions, lead to mixtures of isomeric β-aminovinyl ketones or proceed to form cyclocondensation products. researchgate.net The general mechanism for these reactions begins with the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons, followed by a dehydration step to form the final product. youtube.com

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.commasterorganicchemistry.com While the β-diketone itself is the electrophile in other reactions, its enolate form, readily generated under basic conditions, serves as an excellent soft nucleophile (a Michael donor) for this process. libretexts.orglibretexts.orgyoutube.com

The process begins with the deprotonation of the α-carbon of the β-diketone to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate then attacks the β-carbon of an α,β-unsaturated system (a Michael acceptor), leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound after protonation. masterorganicchemistry.comlibretexts.org The use of enolates derived from β-dicarbonyl compounds is particularly effective because their enhanced acidity allows for easy enolate formation. libretexts.orglibretexts.org In the case of this compound, the electron-withdrawing fluorine atom further increases the acidity of the α-proton, facilitating enolate generation.

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. researchgate.netresearchgate.netnanalysis.com The enol form is stabilized by an intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. rsc.org The position of this equilibrium is highly sensitive to the electronic effects of the substituents. rsc.orgresearchgate.net

The introduction of strongly electron-withdrawing fluorine atoms at the α-carbon or on the flanking R groups significantly influences this equilibrium, generally shifting it towards the enol form. mdpi.com This is attributed to the increased acidity of the α-proton and the stabilization of the resulting enolate-like structure. mdpi.com However, some studies have noted that an α-fluoro substituent can, in specific cases, favor the diketo form, suggesting that steric and other electronic factors also play a crucial role. mdpi.com In contrast, substituents like trifluoromethyl (CF₃) strongly favor the enol tautomer. mdpi.commdpi.com The study of this tautomerism is critical as the keto and enol forms exhibit distinct reactivities. nih.gov

Tautomeric Equilibrium in Selected β-Diketones
CompoundSubstituentsDominant TautomerNotes
Acetylacetone (B45752)R¹, R³ = CH₃; R² = HEnol (~80%)The parent compound shows significant enol content.
TrifluoroacetylacetoneR¹ = CF₃; R³ = CH₃; R² = HEnol (>95%)The electron-withdrawing CF₃ group strongly favors the enol form. mdpi.com
2-Fluoro-1-phenyl-4,4,4-trifluorobutane-1,3-dioneR¹ = C₆H₅; R³ = CF₃; R² = FDiketoThe α-fluoro substituent, in this case, shifts the equilibrium to the diketo form. mdpi.com

Reactions Involving the Fluorine Atom and Alpha-Carbon Position

While much of the reactivity of β-diketones centers on the carbonyl groups and the enol/enolate system, the C-F bond at the α-position introduces unique chemical behavior.

The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution at a fluorinated α-carbon challenging. However, such transformations are possible and provide a route to chiral molecules with a fluorinated quaternary carbon center. nih.gov For example, α,α-chlorofluoro carbonyl compounds can undergo nucleophilic substitution with nucleophiles like sodium azide (B81097) or thiols in an Sₙ2 fashion, without loss of optical purity. nih.gov

Electrophilic fluorination using reagents like Selectfluor® is a common method to introduce fluorine at the α-position of β-diketones. sapub.org These reactions are believed to proceed via an enol or enolate intermediate attacking the electrophilic fluorine source. sapub.org The reactivity and the potential for difluorination depend on how readily the enol form is generated. sapub.org

β-Diketones that contain a trifluoroacetyl group, -C(O)CF₃, can undergo a characteristic cleavage reaction. This process, known as detrifluoroacetylative cleavage, involves the breaking of the C-C bond between the carbonyl carbon and the α-carbon. This reaction is essentially a retro-Claisen condensation.

This cleavage can be initiated under various conditions, including enzymatic catalysis or through chemical means, often involving nucleophilic attack at the trifluoroacetyl carbonyl group. nih.gov In peptide synthesis, for example, trifluoroacetylation can occur as an unwanted side reaction where a trifluoroacetyl group is transferred from a trifluoroacetoxymethyl group to an amine, a process that happens during neutralization with a tertiary amine. nih.gov The cleavage is facilitated by the stability of the trifluoroacetate (B77799) anion (CF₃COO⁻) or the trifluoromethyl anion (CF₃⁻), which are good leaving groups. This reactivity highlights a key pathway for the degradation or transformation of trifluoromethyl-containing β-diketones.

Halogen Exchange Reactions for Fluorine Introduction

The introduction of fluorine into the α-position of β-dicarbonyl compounds can be achieved through several methods, including direct fluorination with electrophilic reagents or, less commonly, via halogen exchange (Halex) reactions. google.commt.com Halogen exchange involves the substitution of a heavier halogen, such as chlorine or bromine, with fluorine. This method has proven challenging for introducing fluorine into secondary carbon positions, with many attempts showing limited success. ag.state.mn.us

The efficacy of halogen exchange is highly dependent on the reagents and conditions. Alkali metal fluorides, such as potassium fluoride (B91410) (KF), are common fluorinating agents, but their effectiveness is often linked to their activation state. google.com For instance, activated KF, prepared by spray-drying or dispersion on a support like CaF₂, shows enhanced reactivity. google.com

Recent advancements have demonstrated that titanocene (B72419) dihalide complexes can catalyze the halogen exchange of alkyl fluorides with polyhalomethanes serving as the halogen source. organic-chemistry.org This process selectively activates C-F bonds in the presence of a trialkyl aluminum co-catalyst, leaving other carbon-halogen bonds intact. organic-chemistry.org While this methodology is primarily for F/Cl, F/Br, and F/I exchanges, it highlights the progress in activating typically robust C-F bonds, suggesting potential pathways for reversible reactions under specific catalytic conditions. organic-chemistry.org

Table 1: Reagents in Halogen Exchange Reactions for Fluorination

Reagent System Target Halogen Substrate Type Efficacy/Notes Reference
Potassium Fluoride (KF) Cl, Br Haloaromatic Compounds Requires activated form (e.g., spray-dried) for good yield. google.com
Silver Fluoride (AgF) I Primary Alkyl Iodides Effective for primary positions, such as in 6α-iodomethyl steroids. ag.state.mn.us

Cyclization and Heterocycle Formation Chemistry

Fluorinated β-diketones, including this compound, are exceptionally useful precursors for synthesizing a wide range of heterocyclic compounds. The presence of the fluorine atom can direct the regioselectivity of cyclization reactions and impart unique properties to the resulting heterocycles.

The reaction of fluorinated β-diketones with primary or secondary amines is a fundamental transformation that typically yields β-aminovinyl ketones (also known as enaminones). researchgate.netresearchgate.net In the case of non-symmetrical diketones like this compound, the reaction proceeds with high regioselectivity. The nucleophilic amine preferentially attacks the carbonyl group that is more electrophilic, which is often the one adjacent to the electron-withdrawing fluoroalkyl or phenyl group. researchgate.net

These reactions are sensitive to the nature of the amine, the substituents on the diketone, and the reaction conditions. researchgate.net The resulting β-aminovinyl ketones are stable, versatile intermediates that can be used in further synthetic sequences to produce diverse molecular structures. researchgate.netresearchgate.net Studies have shown that using microwave irradiation or ionic liquids as solvents can improve reaction times and yields for the formation of these compounds. researchgate.net For instance, (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one has been identified as a key structure for certain biological activities, underscoring the importance of these synthons. nih.gov

The dicarbonyl structure of fluorinated β-diketones is ideal for condensation reactions with dinucleophiles to form various heterocycles. sci-hub.senih.gov

Pyrazoles: The most common synthesis of pyrazoles from β-diketones involves condensation with hydrazine or its derivatives. sci-hub.senih.gov For an unsymmetrical diketone, the reaction can lead to a mixture of regioisomeric pyrazoles, as the reaction can proceed through two different enol forms. researchgate.net The regioselectivity is influenced by the substituents on the diketone and the solvent. For example, using highly fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) as the solvent can significantly increase the selectivity, favoring the formation of the 3-trifluoromethyl derivative in certain cases. researchgate.net

Pyrimidines: Fluoro-substituted pyrimidines can be synthesized by condensing fluorinated β-diketones with amidines, guanidine, or urea. google.com This reaction provides a direct route to pyrimidine (B1678525) rings bearing both a fluorine substituent at a specific position and other groups derived from the diketone precursor. These fluorinated pyrimidines are of significant interest in medicinal chemistry. google.com

Benzopyridines: The synthesis of more complex structures like benzopyridines (e.g., quinolines) often requires multi-component strategies, as detailed in the following section.

Three-component condensation reactions offer an efficient pathway to complex heterocyclic scaffolds in a single step. The Grieco three-component condensation, for example, reacts an aldehyde, an amine (like aniline), and an electron-rich alkene to form nitrogen-containing six-membered rings. wikipedia.org

While the classic Grieco reaction does not directly use a β-diketone, analogous multi-component reactions employ 1,3-dicarbonyl compounds as the nucleophilic component. researchgate.net For instance, a one-pot reaction between a cyclic 1,3-diketone, an α,β-unsaturated aldehyde, and an aminouracil can produce complex fused heterocyclic systems. researchgate.net In such reactions, this compound can serve as the active methylene (B1212753) component. The reaction typically proceeds through an initial Knoevenagel or Michael addition, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product. These methods are highly valued for their atom economy and ability to rapidly generate molecular diversity for applications like drug discovery. wikipedia.orgresearchgate.net

Oxidative and Reductive Transformations of Fluorinated Diketones

Fluorinated β-diketones can undergo various oxidative and reductive transformations, with the reaction pathway often influenced by the fluorine substituent.

Reductive Transformations: The carbonyl groups of β-diketones can be reduced to form diols. A more specialized transformation is the photoreductive process on semiconductor particles like titanium dioxide (TiO₂). researchgate.net Under UV irradiation in an inert atmosphere, fluorinated ketones can undergo two competing reductive pathways: reduction of the carbonyl group to an alcohol and C-F bond cleavage (defluorination). researchgate.net Studies on fluorinated acetophenone (B1666503) derivatives, which share features with the phenyl ketone portion of this compound, show that the degree of fluorination influences the outcome. Monofluorinated ketones tend to undergo defluorination, while difluorinated analogues can experience both carbonyl reduction and defluorination. researchgate.net

Oxidative Transformations: Oxidation of β-diketones can lead to various products depending on the oxidant. For example, the oxidation of certain 1,2-disubstituted diketones, which can be derived from β-diketone precursors, with reagents like potassium permanganate (B83412) can be a step in the synthesis of more complex molecules like aminohydantoins. acs.org Direct oxidation of the fluorinated diketone itself can be complex, potentially leading to cleavage of the C-C bond between the carbonyls under harsh conditions. The electron-withdrawing nature of fluorine generally makes the diketone more resistant to certain oxidative pathways compared to its non-fluorinated counterparts.

Table 2: Summary of Heterocycle Synthesis from Fluorinated β-Diketones

Heterocycle Reagent(s) Key Aspects Reference(s)
β-Aminovinyl Ketone Primary/Secondary Amines Regioselective reaction; versatile intermediate. researchgate.netresearchgate.net
Pyrazole Hydrazine derivatives Can form regioisomeric mixtures; selectivity is solvent-dependent. researchgate.netsci-hub.senih.gov
Pyrimidine Guanidine, Urea, Amidines Direct condensation to form the pyrimidine core. google.com

| Fused Heterocycles | Aldehyde, Amine (e.g., aminouracil) | Three-component reaction providing rapid access to complex scaffolds. | researchgate.net |

Coordination Chemistry of 2 Fluoro 1 Phenylbutane 1,3 Dione and Other Fluorinated Beta Diketonate Ligands

Overview of Fluorinated Beta-Diketonates as Chelating Ligands

Fluorinated β-diketones are a significant class of organic ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions across the periodic table. mdpi.comnih.gov The parent compound, acetylacetone (B45752) (acac), and its derivatives are well-known for their ability to act as bidentate chelating agents, forming a six-membered ring with a metal ion. The introduction of fluorine-containing substituents, such as trifluoromethyl groups, into the β-dicarbonyl framework significantly modifies the ligand's properties. mdpi.comnih.gov

One of the most notable effects of fluorination is the increased acidity of the β-diketone. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the methylene (B1212753) protons between the two carbonyl groups, facilitating deprotonation and complex formation. This modification also influences the electronic properties of the resulting metal complexes. nih.gov

Furthermore, the presence of fluorine atoms can decrease intermolecular interactions, leading to enhanced volatility of the metal complexes. mdpi.com This property is particularly advantageous for applications such as chemical vapor deposition (CVD), where volatile precursors are required. tandfonline.com The most commonly utilized fluorinated β-diketone is hexafluoroacetylacetone (B74370) (hfac), where both methyl groups of acetylacetone are replaced by trifluoromethyl groups. nih.gov Another widely used ligand is 2-thenoyltrifluoroacetone (B1682245) (tta), which incorporates a thiophene (B33073) ring and a trifluoromethyl group. nih.gov

The versatility of fluorinated β-diketonates stems from the ability to tune their properties by varying the substituents on the β-dicarbonyl backbone. This "fine-tuning" allows for the design of ligands with specific steric and electronic characteristics, leading to metal complexes with desired physical and chemical properties. mdpi.com

Coordination Modes and Structural Diversity in Metal Complexes

Fluorinated β-diketonate ligands exhibit a rich and varied coordination chemistry, adopting multiple binding modes that give rise to a wide range of molecular architectures. mdpi.comnih.gov The structural diversity of these complexes is influenced by factors such as the specific metal ion, the nature of the substituents on the β-diketonate ligand, and the presence of co-ligands. mdpi.com

The most common coordination mode is as a bidentate chelating ligand, where the deprotonated β-diketonate anion coordinates to a metal ion through both oxygen atoms, forming a stable six-membered ring. mdpi.com However, these ligands can also act as bridging ligands, connecting two or more metal centers. This bridging can occur in several ways:

Chelating-bridging: The β-diketonate can chelate one metal ion while one of its oxygen atoms also coordinates to an adjacent metal ion. nih.gov

μ₂-Bridging: Both oxygen atoms of the β-diketonate can bridge two different metal ions. mdpi.com

The ability of β-diketonates to adopt various coordination modes allows for the construction of both mononuclear and polynuclear complexes, including discrete molecules and coordination polymers. mdpi.comnih.gov For instance, the co-crystallization of different metal β-diketonates can lead to the formation of heterometallic complexes with unique structures and properties. mdpi.comnih.gov In some cases, alkali metal ions can act as linkers, connecting fragments of transition metal β-diketonates to form polynuclear assemblies. mdpi.comnih.gov

Synthesis of Homo- and Heterometallic Coordination Compounds

The synthesis of coordination compounds with fluorinated β-diketonate ligands can be achieved through various methods, often involving the reaction of a metal salt with the β-diketone in a suitable solvent. The choice of synthetic route can influence the final product, leading to either homometallic (containing one type of metal ion) or heterometallic (containing two or more different metal ions) complexes. mdpi.com

Transition Metal Complexes

Transition metal complexes of fluorinated β-diketonates are widely studied due to their diverse applications in catalysis and materials science. mdpi.comnih.gov The synthesis of these complexes typically involves the reaction of a transition metal salt, such as a chloride or nitrate, with the fluorinated β-diketone in the presence of a base to deprotonate the ligand. oup.comrsc.org The resulting complexes often have the general formula [M(β-diketonate)n], where M is the transition metal and n is its oxidation state. nih.gov

For example, square planar palladium(II) complexes can be synthesized using fluorinated β-diketonates. nih.gov The introduction of trifluoromethyl groups into the ligand has been shown to increase the volatility and thermal stability of the resulting palladium complexes. nih.gov Similarly, octahedral complexes of first-row transition metals like iron, nickel, copper, and zinc have been prepared with fluorinated β-diketonate ligands and auxiliary ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov These complexes have been investigated as precursors for metal-organic chemical vapor deposition (MOCVD). nih.gov

The synthesis of heterometallic transition metal complexes can be achieved by reacting a pre-formed metal β-diketonate complex with a different metal salt or by the co-crystallization of two different metal β-diketonates. mdpi.comnih.gov These heterometallic systems are of interest for their potential synergistic effects and unique magnetic or catalytic properties. mdpi.com

Lanthanide(III) Complexes: Formation and Sensitization Properties

Lanthanide(III) complexes with fluorinated β-diketonate ligands are renowned for their fascinating luminescent properties. mdpi.comacs.org The synthesis of these complexes generally involves the reaction of a lanthanide(III) salt (e.g., chloride, nitrate) with the β-diketone in a solvent. researchgate.netresearchgate.net The reaction often leads to the formation of tris- or tetrakis-β-diketonate complexes. researchgate.net In the case of tris-complexes, the coordination sphere of the lanthanide ion is often completed by solvent molecules or other ancillary ligands. mdpi.com

A key feature of these complexes is the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide(III) ion, which then emits light at its characteristic wavelength. mdpi.comnih.gov Fluorinated β-diketonates are particularly effective antenna ligands for several reasons:

They exhibit strong absorption in the UV region due to π-π* transitions. mdpi.com

Their triplet state energy levels are suitable for sensitizing the emission of various lanthanide ions. mdpi.com

They form stable complexes with lanthanide ions. mdpi.com

This sensitization process allows for the observation of sharp, line-like emission bands characteristic of the lanthanide ions, even when the ion itself has a very low absorption cross-section. iaea.orgnih.gov For instance, europium(III) and terbium(III) complexes often exhibit bright red and green luminescence, respectively. nih.gov The specific fluorinated β-diketonate used can influence the luminescence quantum yield and the specific excitation and emission wavelengths. acs.orgnih.gov

Alkali Metal Fluorinated Beta-Diketonates

Alkali metal salts of fluorinated β-diketonates are important reagents in their own right and also serve as building blocks for the synthesis of heterometallic complexes. mdpi.comnih.gov These compounds are typically prepared by reacting the fluorinated β-diketone with an alkali metal hydroxide (B78521) or alkoxide.

In the solid state, alkali metal fluorinated β-diketonates can form a variety of structures, often involving coordination of the alkali metal to both the oxygen and fluorine atoms of the β-diketonate ligand. nih.gov The coordination environment of the alkali metal can also be filled by co-ligands such as water or polyethers. nih.gov

These alkali metal derivatives can be used to synthesize heterometallic complexes by reacting them with transition metal or lanthanide salts. mdpi.comnih.gov For example, the reaction of a transition metal β-diketonate with a sodium β-diketonate can lead to the formation of polynuclear complexes where the sodium ions act as bridging units. mdpi.com Similarly, heterometallic complexes containing both a lanthanide and an alkali metal, such as Na[Ln(hfac)₄], have been synthesized and are noted for their high volatility. mdpi.comnih.gov

Influence of Fluorine Substitution on Ligand Properties and Metal Complexation

The substitution of hydrogen atoms with fluorine atoms in β-diketone ligands brings about significant changes in their chemical and physical properties, which in turn have a profound impact on the resulting metal complexes. researchgate.net

One of the most direct consequences of fluorination is the increased acidity of the ligand. The strong electron-withdrawing inductive effect of fluorine atoms makes the enolic proton more acidic, facilitating deprotonation and complexation with metal ions. acs.org This enhanced acidity can also affect the stability of the metal complexes.

Fluorination also influences the volatility of the metal complexes. The replacement of alkyl groups with fluoroalkyl groups, particularly trifluoromethyl (CF₃) groups, reduces intermolecular forces, leading to a decrease in the sublimation temperature of the complexes. mdpi.com This property is highly desirable for applications in MOCVD, where volatile and thermally stable precursors are essential for the deposition of thin films. nih.govnih.gov

The electronic properties of the metal complexes are also modulated by fluorine substitution. The electron-withdrawing nature of the fluorinated substituents can alter the electron density at the metal center, which can influence the catalytic activity and redox properties of the complex. nih.gov

In the context of lanthanide complexes, fluorine substitution plays a crucial role in enhancing their luminescent properties. The C-F bonds have high vibrational energies, which helps to minimize non-radiative deactivation of the excited lanthanide ion, thereby increasing the luminescence quantum yield. mdpi.com

Computational Chemistry and Theoretical Characterization of 2 Fluoro 1 Phenylbutane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Computed Molecular Properties of 2-Fluoro-1-phenylbutane-1,3-dione

PropertyValueSource
Molecular FormulaC₁₀H₉FO₂PubChem nih.gov
Molecular Weight180.17 g/mol PubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
InChIKeyPWBOVWUPSFARMR-UHFFFAOYSA-NPubChem nih.gov
Canonical SMILESCC(=O)C(C(=O)C1=CC=CC=C1)FPubChem nih.gov

Theoretical Studies on Tautomerism and Conformational Analysis

The tautomeric equilibrium between the keto and enol forms is a hallmark of β-diketones. The introduction of a fluorine atom at the α-position is expected to significantly influence this equilibrium in this compound. However, specific theoretical studies employing computational methods to quantify the relative stabilities of the tautomers and to analyze the conformational landscape of this particular molecule are not documented in available research. Such studies would be instrumental in predicting its preferred structure and its implications for reactivity.

Structure-Reactivity Relationship Studies via Computational Models

Computational models are powerful tools for establishing structure-reactivity relationships within a class of compounds. For fluorinated β-diketones, these models could correlate substituent effects with reaction rates or biological activity. At present, no such computational studies focusing on this compound and its derivatives have been published, limiting our predictive understanding of how structural modifications would impact its chemical behavior.

Predictive Modeling for the Design of Novel Fluorinated Beta-Diketone Derivatives

The design of novel molecules with tailored properties is a major application of computational chemistry. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, could guide the synthesis of new fluorinated β-diketone derivatives based on this compound with enhanced reactivity or specific biological activities. The absence of foundational computational data on the parent molecule, however, precludes the development of such predictive models.

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The structure of 2-Fluoro-1-phenylbutane-1,3-dione, featuring a reactive α-fluoro-β-dicarbonyl moiety, makes it an exceptionally useful intermediate in the synthesis of intricate organic molecules.

Precursor for Advanced Fluorinated Molecular Scaffolds

The presence of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, such as metabolic stability and bioavailability. beilstein-journals.org Consequently, there is immense demand for efficient methods to create selectively fluorinated compounds. nih.gov this compound and its derivatives serve as key precursors for a variety of advanced fluorinated molecular scaffolds.

Research has demonstrated that fluorinated β-diketones are instrumental in synthesizing fluorinated heterocycles, which are prominent motifs in medicinal chemistry. For instance, these building blocks can be used to prepare fluorinated pyrazoles, pyridazinones, and β-diketohydrazones. researchgate.net The development of new catalytic transformations, such as converting epoxides into fluorinated oxetanes, highlights the ongoing innovation in creating valuable fluorinated drug scaffolds. sciencedaily.comnus.edu.sg The synthesis of fluorinated amino acids and their analogues, crucial for developing therapeutic peptides and proteins with enhanced stability, also benefits from fluorinated precursors. beilstein-journals.orgresearchgate.net

Synthesis of Porous Organic Frameworks (POFs) for Advanced Materials

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs) are classes of materials characterized by high surface areas and tunable pore sizes, making them suitable for applications like gas storage and separation. rsc.orgnih.gov The incorporation of fluorine into the organic linkers used to build these frameworks can significantly enhance their properties.

Fluorinated linkers, derived from precursors like this compound, are used to construct frameworks with tailored characteristics. The introduction of C-F bonds into the porous architecture can improve CO2 and CH4 capture capabilities due to favorable dipole-quadrupole interactions. researchgate.net Research has shown that fluorinated frameworks exhibit higher isosteric heats of adsorption for CO2 compared to their non-fluorinated counterparts, indicating stronger interactions and better capture affinity. researchgate.netresearchgate.net The design of these materials often involves reacting multifunctional organic linkers, such as those based on β-diketones, with metal ions or other organic synthons to create robust and highly porous 3D structures. nih.gov

Detrifluoroacetylative Generation of Halogenated Enolates for Synthetic Utility

A powerful strategy in modern organic synthesis involves the in situ generation of reactive intermediates. The detrifluoroacetylative cleavage of α-fluoro-β-diketones provides a practical and operationally simple method to generate valuable fluorinated enolates. nih.govresearchgate.net This protocol is particularly useful for creating compounds with a C-F stereogenic center. nih.gov

The process typically involves the C-C bond cleavage of a trifluoroacetylated ketone hydrate (B1144303) in the presence of a base, which releases trifluoroacetic acid and generates the desired fluoro-enolate. nih.govresearchgate.net This enolate can then be trapped by various electrophiles in reactions such as aldol, Mannich, and Michael additions. nih.govresearchgate.net A study on a closely related compound, 4,4,4-trifluoro-1-phenylbutane-1,3-dione, demonstrated its conversion to a dihalogenated hydrate, which then underwent detrifluoroacetylative cleavage and subsequent bromination to yield a bromochlorofluoromethyl ketone. nih.gov This intermediate proved useful in subsequent Wittig and Horner-Wadsworth-Emmons reactions, showcasing the synthetic utility of the enolates generated via this method. nih.gov

Potential in Catalysis within Heterometallic Systems

Fluorinated β-diketones, including this compound, are exceptional ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. mdpi.comnih.gov When these ligands are used to bridge two or more different metal ions, they form heterometallic systems, which are of significant interest for their potential catalytic applications. researchgate.netmdpi.comnih.gov

Development of Functional Materials Utilizing Fluorinated Beta-Diketone Units

The same properties that make fluorinated β-diketones valuable in catalysis also render them excellent components for advanced functional materials. researchgate.netmdpi.com Their coordination complexes with metals, particularly transition metals and lanthanides, often display interesting photophysical, magnetic, and electronic properties. nih.gov

One significant application is their use as volatile single-source precursors for chemical vapor deposition (CVD) processes. nih.gov For example, heterometallic hexafluoroacetylacetonate complexes have been used to prepare mixed-metal fluorides, a class of materials with potential magnetoelectric properties. nih.gov Similarly, fluorinated β-diketonate complexes of iron, nickel, copper, and zinc have been investigated as precursors for growing metal and metal oxide thin films. nih.gov The degree of fluorination in the ligand influences the volatility and thermal stability of the precursor complex, which are critical parameters for thin-film deposition. nih.govmdpi.com The resulting materials have applications in electronics, sensors, and diagnostics. researchgate.netmdpi.com

Emerging Research Opportunities and Challenges

Despite significant progress, the chemistry of this compound and related compounds presents numerous opportunities and challenges for future research.

Opportunities:

Novel Catalytic Systems: The design of new heterometallic complexes based on functionalized β-diketones remains a promising area. The systematic variation of metal ions and ligand substituents could lead to highly selective and efficient catalysts for a range of organic transformations. mdpi.com

Advanced Materials: There is a growing opportunity to develop new functional materials, such as luminescent complexes and magnetic materials, by exploiting the unique coordination chemistry of fluorinated β-diketones. mdpi.comnih.gov The synthesis of novel POFs and MOFs with tailored fluorine content could lead to superior materials for carbon capture and other environmental applications. researchgate.net

Medicinal Chemistry: The development of practical, scalable methods for introducing fluorinated motifs like the one found in this compound into biologically active molecules is a continuous goal. beilstein-journals.orgresearchgate.net This includes creating fluorine-containing analogues of existing drugs to improve their pharmacokinetic profiles. nus.edu.sg

Challenges:

Synthetic Control: Achieving high stereoselectivity in reactions involving fluorinated β-diketones can be challenging. Developing organocatalytic or transition-metal-catalyzed methods that provide high enantioselectivity remains a key objective. mdpi.comorganic-chemistry.org

Reaction Mechanisms: A deeper understanding of the mechanisms of certain reactions, such as electrophilic fluorination, is needed to overcome limitations like the formation of radical side products. mdpi.com

Substrate Scope: While current methods are effective for a range of substrates, expanding their applicability to more complex and functionally diverse molecules is an ongoing challenge. Some protocols show limitations with certain substrate types, such as cyclic ketones or electron-rich aryl groups, indicating a need for more robust and general methodologies. mdpi.com

C-F Bond Activation: While the strength of the C-F bond imparts stability, its selective activation for further functionalization is difficult. Developing mild and selective methods for C-F bond cleavage and transformation in polyfluorinated compounds is a significant hurdle that could unlock new synthetic pathways. nih.gov

The continued exploration of the rich chemistry of this compound promises to yield further innovations across the chemical sciences.

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of fluorinated compounds is a primary goal of modern chemistry. acs.org While specific industrial-scale synthesis of this compound is not widely documented, the general strategies for creating α-fluoro-β-diketones provide a clear roadmap for future research.

Historically, the synthesis of such compounds often relied on hazardous reagents like elemental fluorine. wikipedia.org Contemporary methods, however, are increasingly focused on safer and more selective electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF4) have become commercially significant for their efficacy in fluorinating 1,3-dicarbonyl compounds, offering a more advantageous and less hazardous alternative. ref.ac.uk The reaction typically proceeds through the enolic form of the diketone, which attacks the electrophilic fluorine source. ref.ac.uksapub.org For 1-phenylbutane-1,3-dione, the precursor to the target compound, this enol-driven reactivity is a key consideration for synthetic strategies. researchgate.net

Future research will likely focus on catalytic and enantioselective methods for the synthesis of this compound. The use of organocatalysts, such as β,β-diaryl serines, has shown great promise in achieving high yields and excellent enantioselectivity in the α-fluorination of β-diketones. organic-chemistry.org Additionally, innovative approaches using hydrogen fluoride (B91410) as the fluorine source, mediated by hypervalent iodine compounds, present a catalytic and more economical pathway for electrophilic fluorination of 1,3-dicarbonyl compounds. nih.gov

Synthetic ApproachReagentsKey Features
Electrophilic Fluorination Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)High efficiency, commercially available, safer than traditional reagents. wikipedia.orgref.ac.uk
Catalytic Enantioselective Fluorination Organocatalysts (e.g., β,β-diaryl serines)High yields, excellent enantioselectivity. organic-chemistry.org
Hypervalent Iodine-Mediated Fluorination Hydrogen Fluoride, Iodoarene catalystCatalytic, economical. nih.gov
Enzymatic Synthesis Fluorinase and other enzymesHighly selective, operates under mild conditions, though substrate scope can be limited. nih.gov

Unveiling Undiscovered Reactivity Pathways and Transformations

The reactivity of α-fluoro-β-diketones like this compound is dictated by the interplay of the two carbonyl groups and the electron-withdrawing fluorine atom at the α-position. This unique structural motif opens avenues for a variety of chemical transformations.

The carbonyl groups in this compound are susceptible to nucleophilic attack. libretexts.org However, the presence of the α-fluorine atom can influence the reactivity of the adjacent carbonyls. Studies on α-halogenated ketones have shown that the nature of the halogen affects carbonyl reactivity, with α-fluoro ketones sometimes exhibiting slightly lower reactivity towards reduction compared to their chloro and bromo counterparts due to conformational effects. nih.gov The α-fluoro substituent significantly impacts the acidity of the remaining α-proton (if any) and the stability of the corresponding enolate.

Future research should aim to systematically explore the reactivity of this compound with a diverse range of nucleophiles and electrophiles. This could lead to the discovery of novel synthetic methodologies for constructing complex molecular architectures. For instance, its reaction with amines or hydrazines could lead to the formation of fluorinated heterocyclic compounds like pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry. researchgate.net The compound could also serve as a precursor for the synthesis of other valuable fluorinated building blocks. acs.orgacs.org

Integration with Green Chemistry Principles and Methodologies

The principles of green chemistry are increasingly integral to the design of chemical processes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govtandfonline.com The synthesis and application of this compound can be significantly advanced by embracing these principles.

The development of sustainable synthetic routes, as discussed previously, is a core tenet of green chemistry. This includes the use of catalytic methods over stoichiometric ones, employing less hazardous reagents, and designing processes with high atom economy. nih.gov For instance, enzymatic synthesis of fluorinated compounds represents a highly green approach, utilizing renewable catalysts under mild aqueous conditions. nih.gov

Beyond its synthesis, the applications of this compound can also align with green chemistry goals. Its potential use as a ligand in catalysis could enable more efficient and selective chemical transformations, reducing waste and energy consumption. Fluorinated β-diketonates are known to form stable metal complexes that are valuable in various catalytic processes. nih.gov

Future research should focus on quantifying the green credentials of different synthetic pathways to this compound using metrics like atom economy and E-factor. Furthermore, exploring its use in green applications, such as in the development of more environmentally friendly materials or as a catalyst in aqueous media, will be a crucial area of investigation. The unique properties conferred by the fluorine atom, such as altered lipophilicity and metabolic stability, can be leveraged to design more benign and effective chemical products. mdpi.comnih.gov

Green Chemistry PrincipleApplication to this compound
Prevention Designing synthetic routes that minimize byproduct formation.
Atom Economy Favoring addition reactions and catalytic cycles over stoichiometric reactions. nih.gov
Less Hazardous Chemical Syntheses Utilizing safer fluorinating agents like Selectfluor® instead of elemental fluorine. ref.ac.uk
Designing Safer Chemicals Investigating the toxicological profile of the compound and its derivatives.
Safer Solvents and Auxiliaries Exploring syntheses in greener solvents or under solvent-free conditions.
Design for Energy Efficiency Developing catalytic processes that operate at ambient temperature and pressure.
Use of Renewable Feedstocks Investigating bio-based routes to the precursor 1-phenylbutane-1,3-dione.
Reduce Derivatives Employing one-pot syntheses to avoid protection and deprotection steps.
Catalysis Using the compound as a ligand for developing highly efficient and selective catalysts. nih.gov
Design for Degradation Studying the environmental fate and biodegradability of the compound.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and prevent runaway reactions.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Fluoro-1-phenylbutane-1,3-dione with high yield?

  • Methodological Answer : A mechanochemical fluorination approach using a ball mill under solvent-free conditions achieves 99% yield (GP2 protocol). Key parameters include reaction time, temperature, and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and purification via flash chromatography (chloroform/hexane) are recommended. The product is isolated as a purple oil, confirmed by 1H^1H NMR (δ 5.86 ppm, d, J = 50.0 Hz for the fluorine-coupled proton) . For reproducibility, factorial design (e.g., orthogonal arrays) can optimize variables like milling speed and reagent ratios .

Q. How can spectroscopic techniques characterize the structure of this compound?

  • Methodological Answer : 1H^1H NMR (400 MHz, CDCl3_3) reveals distinct signals: aromatic protons (δ 7.90–7.39 ppm), a fluorine-coupled proton (δ 5.86 ppm), and a methyl group (δ 2.23 ppm). Fluorine incorporation is confirmed by 19F^{19}F NMR or mass spectrometry. IR spectroscopy can identify ketone carbonyl stretches (~1700 cm1^{-1}). Computational tools (e.g., Gaussian) predict spectral data for cross-validation .

Q. What safety protocols are critical when handling fluorinated diketones like this compound?

  • Methodological Answer : Use PPE (N95/P1 respirators, nitrile gloves) to avoid inhalation/contact. Work in a fume hood due to volatility (predicted vapor pressure ~0.5 mmHg at 25°C). Hazard codes (Xn) indicate toxicity risks; emergency protocols for spills include neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Research Questions

Q. How does fluorination impact the reactivity of 1,3-diketones in coordination chemistry?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances the Lewis acidity of the diketone, facilitating metal coordination. For example, fluorinated diketones form stable Co(II) complexes, characterized by single-crystal X-ray diffraction (bond lengths: Co–O ≈ 1.9 Å). Reactivity can be tuned by substituting fluorine at different positions, altering redox potentials and ligand field strength .

Q. What computational methods predict the thermodynamic stability of this compound in solvent systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvation energies in polar aprotic solvents (e.g., DMSO, chloroform). COMSOL Multiphysics integrates AI to simulate degradation pathways under varying pH and temperature, predicting half-lives and decomposition products .

Q. How can contradictions in fluorination reaction yields be resolved?

  • Methodological Answer : Discrepancies arise from competing mono-/di-fluorination pathways. Kinetic studies (e.g., time-resolved 19F^{19}F NMR) identify intermediates. Adjusting electrophilic fluorinating agents (e.g., Selectfluor vs. NFSI) and additives (e.g., KF) can suppress side reactions. Statistical analysis (ANOVA) quantifies the significance of variables like temperature and reagent purity .

Q. What experimental designs validate the biological activity of fluorinated diketones?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare this compound with analogs (e.g., trifluoroacetyl derivatives). Antimicrobial assays (MIC against S. aureus) and cytotoxicity screens (MTT assay on HEK293 cells) require controlled variables (e.g., solvent DMSO concentration ≤1%). Dose-response curves (log[IC50_{50}]) and molecular docking (AutoDock Vina) link activity to electronic/steric effects .

Q. How do surface interactions affect the stability of this compound in environmental chemistry?

  • Methodological Answer : Adsorption on silica or polymer surfaces is studied via microspectroscopic imaging (AFM-IR) and thermogravimetric analysis (TGA). Surface reactivity with oxidants (e.g., ozone) is quantified using flow reactors and GC-MS. Indoor air chemistry models (CFD simulations) predict degradation rates on HVAC materials .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-phenylbutane-1,3-dione
Reactant of Route 2
2-Fluoro-1-phenylbutane-1,3-dione

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